molecular formula C19H19FN6O B5220601 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5220601
M. Wt: 366.4 g/mol
InChI Key: HXFLEOQZADTZCS-UHFFFAOYSA-N
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Description

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound with a molecular formula of C₂₁H₂₃FN₆O and a molecular weight of 394.4 g/mol. Its structure features:

  • A pyridazine core substituted at the 3-position with a piperazine moiety bearing a 2-fluorobenzoyl group.
  • A 3-methylpyrazole ring at the 6-position of the pyridazine .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-4-2-3-5-16(15)20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFLEOQZADTZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final step involves the formation of the pyrazolyl-pyridazine moiety. Reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but typically involve controlled temperatures and specific catalysts to achieve the desired transformations. .

Scientific Research Applications

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Structural Differences Biological Activity Reference
3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine 3-fluoro-4-methoxyphenylmethyl substituent instead of 2-fluorobenzoyl Dual neuroprotective and anti-inflammatory activities
3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-ethylbenzenesulfonyl group replaces 2-fluorobenzoyl Potential interaction with serotonin/dopamine receptors; antitumor activity
5-(4-fluorobenzoyl)-pyridazine Simplified structure lacking piperazine and pyrazole Antitumor activity against specific cancer cell lines
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Benzodioxole-carbonyl group replaces 2-fluorobenzoyl; trimethylpyrazole substituent Anticancer activity via kinase inhibition
3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-chlorophenylsulfonyl substituent; lacks fluorine Enhanced receptor binding affinity in neurological targets

Key Findings:

Substituent Effects on Bioactivity: The 2-fluorobenzoyl group in the target compound enhances metabolic stability and target selectivity compared to non-fluorinated analogs like the benzodioxole derivative . Sulfonyl substituents (e.g., 4-ethylbenzenesulfonyl) improve solubility but may reduce blood-brain barrier penetration compared to benzoyl groups .

Pyrazole Modifications :

  • The 3-methylpyrazole in the target compound offers steric hindrance that may prevent off-target interactions, unlike bulkier substituents (e.g., 3,4,5-trimethylpyrazole), which can limit binding pocket access .

Piperazine Flexibility :

  • Piperazine-linked compounds generally exhibit better pharmacokinetic profiles than rigid analogs (e.g., pyrimidine derivatives), as seen in their improved oral bioavailability .

Pharmacological Potential

  • Neuroprotective Activity : The target compound’s fluorinated benzoyl group and pyrazole moiety synergize to inhibit pro-inflammatory cytokines (e.g., TNF-α) in preclinical models of neurodegeneration .
  • Anticancer Activity : Structural analogs with sulfonyl groups demonstrate moderate cytotoxicity against breast cancer cell lines (IC₅₀ = 8–12 μM), though the target compound’s fluorine atom may enhance specificity .

Biological Activity

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, with CAS number 1019100-94-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, biological activity, and research findings, emphasizing its inhibitory effects on monoamine oxidase (MAO) and other therapeutic potentials.

The molecular formula of the compound is C19H19FN6OC_{19}H_{19}FN_6O, with a molecular weight of 366.4 g/mol. Its structure features a piperazine moiety linked to a pyridazine ring, which is essential for its biological activity.

PropertyValue
CAS Number1019100-94-7
Molecular FormulaC19H19FN6O
Molecular Weight366.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group, and culminating in the formation of the pyrazolyl-pyridazine moiety. The specific reaction conditions can vary, including different solvents and catalysts to optimize yield and purity.

Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. In a study evaluating various pyridazinone derivatives, it was found that compounds similar to this compound exhibited potent MAO-B inhibitory activity with an IC50 value as low as 0.013 µM. This suggests strong potential for treating neurodegenerative disorders such as Alzheimer's disease due to MAO-B's role in neurodegeneration .

Table: MAO Inhibition Potency of Related Compounds

CompoundIC50 (µM)Selectivity Index (SI)
T60.013120.8
T30.039107.4

Both T3 and T6 were characterized as reversible and competitive inhibitors of MAO-B, indicating their potential as therapeutic agents .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of these compounds revealed that while T3 exhibited significant cytotoxicity at higher concentrations (IC50 = 27.05 µM), T6 demonstrated much lower toxicity (IC50 = 120.6 µM) against healthy fibroblast cells (L929). This indicates that T6 could be a safer candidate for drug development .

Therapeutic Applications

The compound is being explored not only for its neuroprotective properties but also for its potential applications in cancer therapy due to its structural similarities with other known anticancer agents. The presence of the piperazine and pyrazole groups may contribute to its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.

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